N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide
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Overview
Description
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide is a complex organic compound characterized by the presence of bromine atoms, benzodioxole, and benzyl sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of the Benzodioxole Derivative: The initial step involves the bromination of 1,3-benzodioxole to obtain 6-bromo-1,3-benzodioxole.
Condensation Reaction: The brominated benzodioxole is then subjected to a condensation reaction with hydrazine hydrate to form the corresponding hydrazide.
Thioether Formation: The hydrazide is then reacted with 2-bromobenzyl chloride in the presence of a base to form the thioether linkage.
Final Condensation: The final step involves the condensation of the thioether hydrazide with an aldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anticancer or antimicrobial agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromine and benzodioxole moieties. These interactions can lead to the modulation of biological pathways, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-chlorobenzyl)sulfanyl]acetohydrazide
- N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-fluorobenzyl)sulfanyl]acetohydrazide
Uniqueness
N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[(2-bromobenzyl)sulfanyl]acetohydrazide is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The combination of benzodioxole and benzyl sulfanyl groups also provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C17H14Br2N2O3S |
---|---|
Molecular Weight |
486.2 g/mol |
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[(2-bromophenyl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C17H14Br2N2O3S/c18-13-4-2-1-3-11(13)8-25-9-17(22)21-20-7-12-5-15-16(6-14(12)19)24-10-23-15/h1-7H,8-10H2,(H,21,22)/b20-7+ |
InChI Key |
GKIKNYUNFKVOMM-IFRROFPPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSCC3=CC=CC=C3Br)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSCC3=CC=CC=C3Br)Br |
Origin of Product |
United States |
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